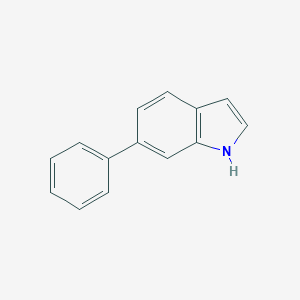
6-phényl-1H-indole
Vue d'ensemble
Description
6-Phenyl-1H-indole is a heterocyclic aromatic organic compound that features an indole core with a phenyl group attached at the sixth position. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities and applications in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, to yield the indole derivative.
Larock Indole Synthesis: This method utilizes palladium-catalyzed cyclization of ortho-iodoanilines with internal alkynes to form indoles.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction involves the coupling of aniline derivatives with aryl halides to form indoles.
Industrial Production Methods:
- Industrial synthesis often employs scalable methods such as the Larock indole synthesis due to its efficiency and high yield. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
Types of Reactions:
Electrophilic Substitution: Indoles readily undergo electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Oxidation: Indoles can be oxidized to form various products, such as indole-3-carboxylic acid.
Reduction: Reduction of indoles can yield indolines, which are partially hydrogenated indole derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid in the presence of sulfuric acid is commonly used for nitration reactions.
Halogenation: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products:
Nitration: Yields nitroindoles.
Halogenation: Yields halogenated indoles.
Oxidation: Yields carboxylic acids or other oxidized derivatives.
Chemistry:
- Indole derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals .
Biology:
- Indole derivatives exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine:
- Indole-based compounds are used in the development of drugs for treating various diseases, such as cancer, HIV, and inflammatory disorders .
Industry:
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du 6-phényl-1H-indole, en mettant l'accent sur des applications uniques :
Traitement du cancer
Les dérivés de l'indole, y compris le this compound, se sont révélés prometteurs dans le traitement de divers types de cellules cancéreuses. Ils présentent une activité cytotoxique et peuvent cibler sélectivement certaines lignées de cellules cancéreuses, ce qui en fait des candidats potentiels pour la thérapie anticancéreuse .
Infections microbiennes
Ces composés présentent également une activité contre les microbes, ce qui suggère leur utilisation dans la lutte contre les infections bactériennes et virales .
Troubles neurologiques
La présence de structures indoliques dans les composés est associée à des traitements potentiels des troubles neurologiques en raison de leurs activités biologiques .
Chimie organique synthétique
Le this compound sert de brique de construction polyvalente dans la synthèse de divers composés organiques, notamment les réactions multicomposantes et les réactions de cycloaddition .
Recherche sur les hormones végétales
Les dérivés de l'indole sont liés aux hormones végétales comme l'acide indole-3-acétique et sont utilisés dans la recherche sur la croissance et le développement des plantes .
Industrie des arômes et des parfums
Les indoles ont des applications dans l'industrie des arômes et des parfums en raison de leurs profils olfactifs uniques. Ils sont utilisés dans l'aromatisation des aliments et la parfumerie .
Mécanisme D'action
Target of Action
6-Phenyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting they may interfere with viral replication pathways . .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can induce a variety of molecular and cellular changes.
Comparaison Avec Des Composés Similaires
Indole: The parent compound of 6-phenyl-1H-indole, which lacks the phenyl group at the sixth position.
2-Phenylindole: Similar structure but with the phenyl group at the second position.
3-Phenylindole: Similar structure but with the phenyl group at the third position.
Uniqueness:
Propriétés
IUPAC Name |
6-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVBMAQSZVYTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

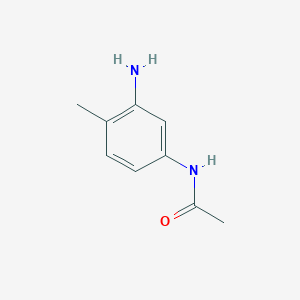
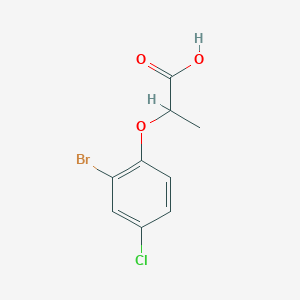
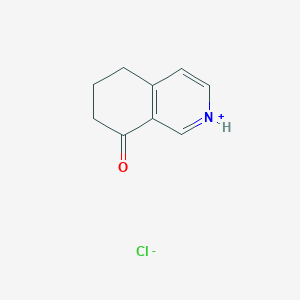
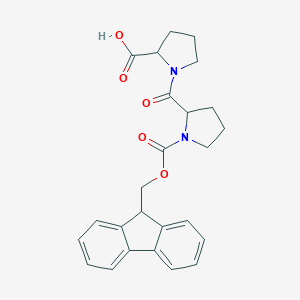
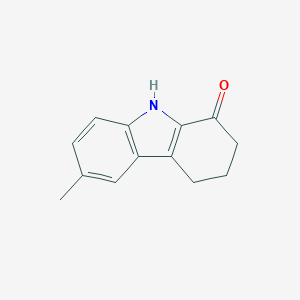

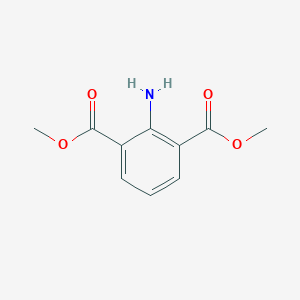
![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)
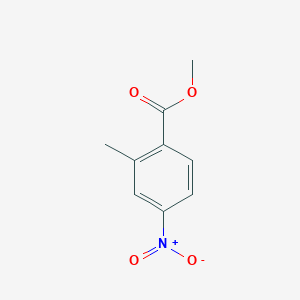
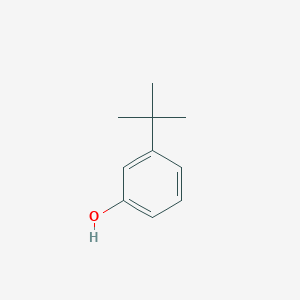
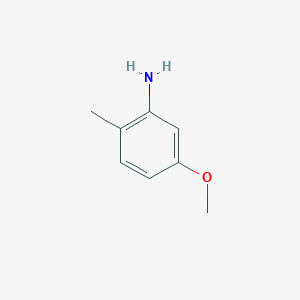

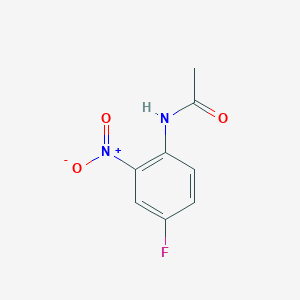
![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)
